2-{8-azabicyclo[3.2.1]octan-3-yl}-1lambda6,2-thiazolidine-1,1-dione
Description
The compound 2-{8-azabicyclo[3.2.1]octan-3-yl}-1λ⁶,2-thiazolidine-1,1-dione (CAS: 1214899-75-8) is a bicyclic heterocyclic molecule with a molecular formula of C₁₁H₂₁ClN₂O₂S and a molecular weight of 304.82 g/mol. It is synthesized as a hydrochloride salt (purity ≥95%) to enhance stability and aqueous solubility . The core structure comprises an 8-azabicyclo[3.2.1]octane (tropane derivative) fused to a 1λ⁶,2-thiazolidine-1,1-dione ring.
Properties
IUPAC Name |
2-(8-azabicyclo[3.2.1]octan-3-yl)-1,2-thiazolidine 1,1-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2S/c13-15(14)5-1-4-12(15)10-6-8-2-3-9(7-10)11-8/h8-11H,1-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSCULCQFLZRNJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2CC3CCC(C2)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{8-azabicyclo[3.2.1]octan-3-yl}-1lambda6,2-thiazolidine-1,1-dione typically involves the cyclization of appropriate precursors. One common method is the Dieckmann cyclization of a piperidine derivative, which forms the bicyclic core . The reaction conditions often include the use of strong bases and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-{8-azabicyclo[3.2.1]octan-3-yl}-1lambda6,2-thiazolidine-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives
Scientific Research Applications
2-{8-azabicyclo[3.2.1]octan-3-yl}-1lambda6,2-thiazolidine-1,1-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{8-azabicyclo[3.2.1]octan-3-yl}-1lambda6,2-thiazolidine-1,1-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Group Differences
Physicochemical and Pharmacokinetic Insights
- Solubility : The hydrochloride salt of the target compound likely exhibits higher aqueous solubility compared to free-base analogs like (±)-slaframine or swainsonine derivatives .
- Metabolic Stability : The thiazolidine-dione ring in the target compound may confer resistance to hydrolysis compared to acetate esters (e.g., 72741-89-0), which are prone to esterase-mediated cleavage .
Biological Activity
2-{8-azabicyclo[3.2.1]octan-3-yl}-1lambda6,2-thiazolidine-1,1-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound, also known by its CAS number 1249924-35-3, exhibits various pharmacological properties that make it a candidate for further research in drug development.
Chemical Structure
The structure of this compound can be represented as follows:
This compound features a bicyclic structure which is known to influence its biological interactions.
Antioxidant Properties
Research indicates that compounds with thiazolidine moieties often exhibit antioxidant activity. A study focusing on related thiazolidine derivatives demonstrated their ability to scavenge free radicals effectively, suggesting that this compound may possess similar capabilities .
Neuroprotective Effects
The bicyclic structure of the compound is hypothesized to contribute to neuroprotective effects. In vitro studies have shown that derivatives of azabicyclo compounds can protect neuronal cells from oxidative stress and apoptosis . This suggests potential applications in treating neurodegenerative diseases.
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of thiazolidine derivatives indicate that they may possess significant antibacterial and antifungal activities. For instance, analogs of thiazolidine have been tested against various pathogens with promising results . The biological activity of this compound warrants similar evaluations.
Case Study 1: Neuroprotection in Cell Models
A study conducted on a series of azabicyclo compounds demonstrated that they could reduce apoptosis in neuronal cell lines subjected to oxidative stress. The results indicated a dose-dependent neuroprotective effect with IC50 values suggesting effective concentrations for therapeutic use .
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Compound A | 10 | ROS scavenging |
| Compound B | 15 | Anti-apoptotic signaling |
| 2-{8-Azabicyclo...} | TBD | TBD |
Case Study 2: Antimicrobial Screening
In another study, various thiazolidine derivatives were screened against common bacterial strains such as E. coli and S. aureus. The results showed that several compounds exhibited minimum inhibitory concentrations (MIC) below 100 µg/mL .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound C | 50 | E. coli |
| Compound D | 75 | S. aureus |
| 2-{8-Azabicyclo...} | TBD | TBD |
Q & A
Basic: What are the primary biological targets of 8-azabicyclo[3.2.1]octane derivatives, and how are these interactions experimentally validated?
Answer:
8-azabicyclo[3.2.1]octane derivatives exhibit affinity for monoamine transporters, particularly the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. These interactions are validated using radioligand binding assays with tritiated ligands (e.g., [³H]WIN 35,428 for DAT) and neurotransmitter uptake inhibition studies in synaptosomal preparations . Additionally, derivatives have shown inhibitory activity against long-chain fatty acid elongase 6 (ELOVL6), assessed via enzyme activity assays using labeled substrates (e.g., [¹⁴C]malonyl-CoA) .
Basic: What synthetic strategies are commonly employed to construct the 8-azabicyclo[3.2.1]octane core structure?
Answer:
Key synthetic approaches include:
- Radical cyclization : For example, n-tributyltin hydride/AIBN-mediated cyclization of bromoethyl azetidin-2-ones to form 8-azabicyclo derivatives with >99% diastereocontrol .
- Rhodium-catalyzed [4+3] cycloaddition : Enantioselective synthesis using methyl 2-(siloxy)vinyldiazoacetate and pyrroles, yielding tropane alkaloid precursors with high stereoselectivity (Rh₂(S-PTAD)₄ catalyst) .
- Substitution reactions : Functionalization of the bicyclic core via alkylation or acylation at the nitrogen bridgehead .
Advanced: How can researchers address stereochemical challenges in synthesizing enantiomerically pure 8-azabicyclo[3.2.1]octane derivatives?
Answer:
- Chiral catalysts : Use dirhodium complexes (e.g., Rh₂(S-PTAD)₄) for enantioselective cycloadditions .
- Diastereoselective cyclization : Optimize reaction conditions (e.g., solvent, temperature) to favor one diastereomer during radical cyclization .
- Chiral resolution : Separate enantiomers via chiral HPLC or derivatization with chiral auxiliaries (e.g., tartaric acid) .
Advanced: What methodologies are recommended for analyzing structure-activity relationships (SAR) of 8-azabicyclo[3.2.1]octane derivatives targeting neurotransmitter transporters?
Answer:
- Substituent variation : Introduce substituents (e.g., diarylmethoxyethylidenyl groups) to probe steric and electronic effects on DAT/SERT binding .
- In vitro assays : Compare IC₅₀ values across analogs using radioligand displacement and uptake inhibition assays .
- Molecular modeling : Dock analogs into transporter homology models (e.g., DAT) to identify key binding interactions .
Advanced: How should researchers design experiments to resolve contradictions in transporter inhibition data across analogs?
Answer:
- Assay standardization : Control variables like cell lines (e.g., HEK293 vs. CHO), ligand concentrations, and incubation times .
- Functional vs. binding assays : Compare uptake inhibition (functional) with radioligand displacement (binding) to distinguish allosteric vs. competitive mechanisms .
- Purity verification : Use HPLC-MS to confirm compound purity and rule out impurities as confounding factors .
Advanced: What analytical techniques are critical for characterizing 8-azabicyclo[3.2.1]octane-based compounds, especially regarding impurities and stereoisomerism?
Answer:
- Chiral HPLC : Resolve enantiomers using columns like Chiralpak AD-H or OD-H .
- NMR spectroscopy : Assign stereochemistry via NOESY (e.g., axial vs. equatorial substituents) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formulas (e.g., exact mass <1 ppm error) .
Advanced: How can biochemical assays be optimized to evaluate inhibitory potency against ELOVL6?
Answer:
- Substrate optimization : Use [¹⁴C]malonyl-CoA and stearoyl-CoA to measure elongation activity .
- IC₅₀ determination : Perform dose-response curves with 8-azabicyclo analogs and calculate inhibition constants using nonlinear regression .
- Cellular assays : Validate results in hepatocyte models to assess intracellular fatty acid elongation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
